
2-Phenyl-1,2-dihydroisothiochromeno(4,3-c)pyrazol-3(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1,2-dihydroisothiochromeno(4,3-c)pyrazol-3(5H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a unique structure that combines elements of isothiochromene and pyrazole, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,2-dihydroisothiochromeno(4,3-c)pyrazol-3(5H)-one typically involves multi-step organic reactions. One common approach might include the cyclization of appropriate precursors under specific conditions. For example, starting with a phenyl-substituted isothiochromene derivative and reacting it with a hydrazine derivative under acidic or basic conditions could yield the desired compound.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1,2-dihydroisothiochromeno(4,3-c)pyrazol-3(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogenating agents or nucleophiles under controlled temperatures.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-Phenyl-1,2-dihydroisothiochromeno(4,3-c)pyrazol-3(5H)-one would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Isothiochromenes: Compounds with a similar core structure but lacking the pyrazole ring.
Pyrazoles: Compounds with a similar pyrazole ring but different substituents.
Thiochromenes: Compounds with sulfur-containing rings similar to isothiochromenes.
Uniqueness
2-Phenyl-1,2-dihydroisothiochromeno(4,3-c)pyrazol-3(5H)-one is unique due to its combined structural elements, which may confer distinct chemical and biological properties compared to its individual components.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Properties
CAS No. |
59961-27-2 |
|---|---|
Molecular Formula |
C16H12N2OS |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
2-phenyl-1,5-dihydroisothiochromeno[4,3-c]pyrazol-3-one |
InChI |
InChI=1S/C16H12N2OS/c19-16-15-14(13-9-5-4-6-11(13)10-20-15)17-18(16)12-7-2-1-3-8-12/h1-9,17H,10H2 |
InChI Key |
ZSQFBFDZTRDPQI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C(S1)C(=O)N(N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[[(2S)-2-amino-4-phenyl-butanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12803108.png)
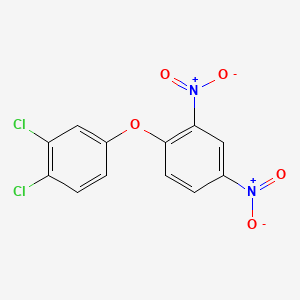
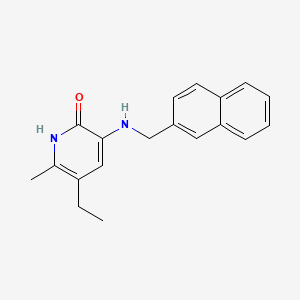
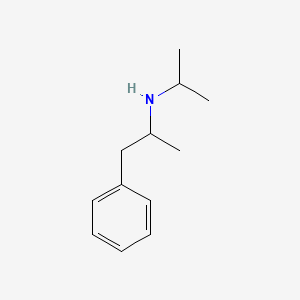
![1-(2,4-Dinitrophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B12803125.png)
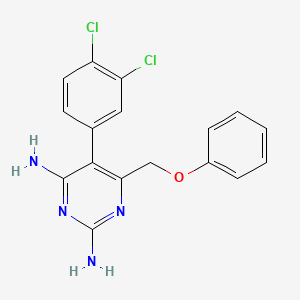
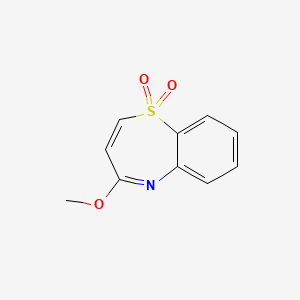
![3a,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3(2H)-one](/img/structure/B12803145.png)
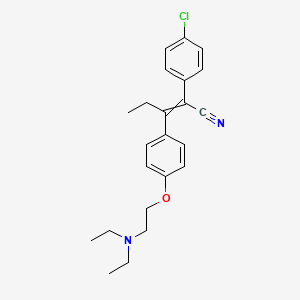


![4-(chloromethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol](/img/structure/B12803161.png)
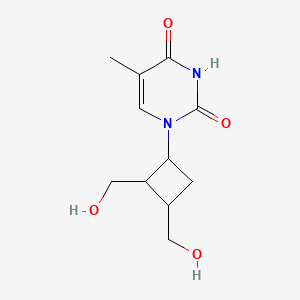
![2,6-Dichloro-n-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-nitroaniline](/img/structure/B12803175.png)
